N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide
Description
This compound is a structurally complex benzothiazole-thienopyridine hybrid featuring a sulfamoyl benzamide moiety. Its core structure includes a fused thieno[2,3-c]pyridine ring system substituted with a benzothiazole group at the 3-position and an ethyl group at the 6-position. The benzamide component is further modified with a butyl-ethyl sulfamoyl group at the para position. The ethyl and butyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S3/c1-4-7-17-33(6-3)39(35,36)21-14-12-20(13-15-21)27(34)31-29-26(22-16-18-32(5-2)19-25(22)38-29)28-30-23-10-8-9-11-24(23)37-28/h8-15H,4-7,16-19H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHHKCLXPYGPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents under mild reaction conditions . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. The compound may also interact with various signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole- and sulfonamide-containing derivatives. Below is a comparative analysis of structurally related compounds based on available evidence:
*Calculated based on structural formulae.
Key Comparative Insights:
Sulfamoyl Modifications :
- The target compound’s butyl-ethyl sulfamoyl group contrasts with the methyl-phenyl variant in , which may alter steric bulk and electronic effects, impacting target binding.
- The methoxy-substituted benzothiazole in demonstrates how polar groups (e.g., OCH3) can modulate solubility but may reduce blood-brain barrier penetration compared to alkyl chains.
Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound offers a rigid, planar structure conducive to π-π stacking in enzyme active sites, whereas pyrimidoindole in introduces additional hydrogen-bonding sites for DNA interaction.
Bioactivity Trends :
- Sulfonamide derivatives (e.g., target compound and ) are frequently associated with enzyme inhibition due to sulfonamide’s role as a zinc-binding motif.
- Nitrophenyl and pyrimidoindole groups in correlate with DNA-damaging or topoisomerase-targeting activities, suggesting divergent mechanisms compared to the target compound.
In contrast, the methoxy group in may improve aqueous solubility (logP ~3.5).
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis (analogous to methods in ) requires specialized reagents like caesium carbonate, complicating scalability.
- Biological Data Gaps : While structural analogues like and have documented anticancer or anti-inflammatory activities, specific data for the target compound (e.g., IC50 values, toxicity) are absent in the provided evidence.
Q & A
Q. Table 1: Hypothetical Synthesis Route Comparison
| Step | Method | Conditions | Yield* | Purity* |
|---|---|---|---|---|
| Thienopyridine Formation | Microwave cyclization | 150°C, 30 min, DMF | 75–85% | >90% |
| Sulfamoyl Coupling | Buchwald-Hartwig | Pd(OAc), 100°C, 12 h | 60–70% | 85–90% |
| Final Purification | Column + Recrystallization | Ethyl acetate/hexane, EtOH/HO | 90–95% | >99% |
| *Hypothetical data based on synthesis principles from . |
Advanced: How can contradictory biological activity data for structurally similar benzothiazole derivatives be resolved?
Answer:
Discrepancies may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. sulfamoyl groups) across derivatives. For example, trifluoromethyl enhances metabolic stability but may reduce solubility .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric clashes or solvation effects that explain activity differences .
Basic: What are common purification challenges for thieno[2,3-c]pyridine intermediates, and how are they addressed?
Answer:
Challenges include:
- Hydrophobic Byproducts : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate polar intermediates .
- Low Solubility : Recrystallize in ethanol/water (1:1) at 4°C to enhance crystal formation .
- Residual Catalysts : Chelate metal residues (e.g., Pd) with silica-immobilized thiourea scavengers .
Advanced: What methodologies characterize the electronic effects of the trifluoromethyl and sulfamoyl groups?
Answer:
- DFT Calculations : Compute electrostatic potential maps to visualize electron-withdrawing effects of the trifluoromethyl group. Compare HOMO/LUMO levels with non-fluorinated analogs .
- IR Spectroscopy : Analyze S=O stretching frequencies (1050–1250 cm) to assess sulfamoyl resonance stabilization .
- NMR Chemical Shift Analysis : Correlate -NMR shifts (δ −60 to −70 ppm) with electronic environments .
Advanced: How should researchers statistically analyze contradictory enzyme inhibition data?
Answer:
- Inferential Statistics : Perform ANOVA to identify significant variability between assay replicates. Use Tukey’s post-hoc test to isolate outlier conditions .
- Bayesian Hierarchical Modeling : Account for batch effects (e.g., reagent lot variability) by pooling data across experiments .
- Dose-Response Curve Fitting : Compare IC values using nonlinear regression (e.g., GraphPad Prism) to assess potency differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
